[2-Amino-1-(4-ethoxyphenyl)ethyl]dimethylamine
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Overview
Description
[2-Amino-1-(4-ethoxyphenyl)ethyl]dimethylamine: is an organic compound with the molecular formula C12H20N2O It is a derivative of phenethylamine, characterized by the presence of an ethoxy group attached to the phenyl ring and a dimethylamine group attached to the ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Amino-1-(4-ethoxyphenyl)ethyl]dimethylamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzaldehyde and dimethylamine.
Condensation Reaction: The first step involves a condensation reaction between 4-ethoxybenzaldehyde and dimethylamine in the presence of a reducing agent, such as sodium borohydride, to form the intermediate [2-(4-ethoxyphenyl)ethyl]dimethylamine.
Amination: The intermediate is then subjected to an amination reaction using ammonia or an amine source to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods typically utilize automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-Amino-1-(4-ethoxyphenyl)ethyl]dimethylamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or ethyl chain are replaced with other groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide); reactions often conducted in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenethylamine derivatives.
Scientific Research Applications
[2-Amino-1-(4-ethoxyphenyl)ethyl]dimethylamine: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as its role in drug development for neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [2-Amino-1-(4-ethoxyphenyl)ethyl]dimethylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors, enzymes, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, cellular metabolism, or gene expression, leading to various biological effects.
Comparison with Similar Compounds
[2-Amino-1-(4-ethoxyphenyl)ethyl]dimethylamine: can be compared with other similar compounds, such as:
[2-Amino-1-(4-methoxyphenyl)ethyl]dimethylamine: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical and biological properties.
[2-Amino-1-(4-hydroxyphenyl)ethyl]dimethylamine: Contains a hydroxy group, which may result in different reactivity and interactions with biological targets.
[2-Amino-1-(4-chlorophenyl)ethyl]dimethylamine: The presence of a chlorine atom can significantly alter the compound’s chemical behavior and biological activity.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-N,N-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-4-15-11-7-5-10(6-8-11)12(9-13)14(2)3/h5-8,12H,4,9,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGSLUFNOJSTBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CN)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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